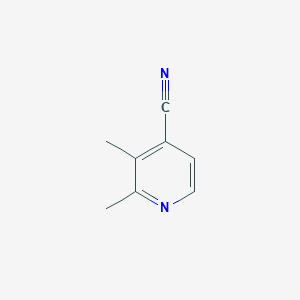

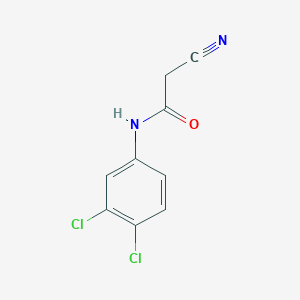

![molecular formula (NH4)2[PtCl6]<br>(NH4)2(PtCl6)<br>Cl6H8N2Pt B105527 Hexacloroplatinato de amonio CAS No. 16919-58-7](/img/structure/B105527.png)

Hexacloroplatinato de amonio

Descripción general

Descripción

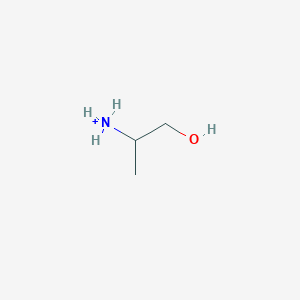

Ammonium hexachloroplatinate is an ammonium salt comprising separate ammonium cations and octahedral [PtCl6](2-) anions. It contains a hexachloroplatinate(2-).

Aplicaciones Científicas De Investigación

Preparación y Estructura

El hexacloroplatinato de amonio es un compuesto inorgánico con la fórmula (NH4)2[PtCl6]. Forma soluciones intensamente amarillas en agua . El compuesto consiste en cationes de amonio tetraédricos separados y aniones octaédricos [PtCl6]2− . Por lo general, se genera como un precipitado amarillo fino al tratar una solución de ácido hexacloroplatínico con una solución de una sal de amonio .

Plateado de Platino

El this compound se utiliza en el plateado de platino . Esta aplicación aprovecha la solubilidad del compuesto en agua y su intenso color amarillo.

Producción de Esponja de Platino

Calentar (NH4)2[PtCl6] bajo una corriente de hidrógeno a 200 °C produce esponja de platino . Esta esponja de platino se puede utilizar en diversas aplicaciones, incluida la catálisis y la producción de compuestos a base de platino.

Precursor al Ácido Hexacloroplatínico

El tratamiento de la esponja de platino con cloro produce H2[PtCl6], también conocido como ácido hexacloroplatínico . Este compuesto es un precursor útil para otros compuestos de platino.

Extracción por Precipitación

La posibilidad de preparar polvos de this compound mediante la extracción por precipitación a partir de Alamine 336 o TBP cargados con Pt se investigó experimentalmente . Este método podría ser una forma útil de recuperar platino de los minerales y residuos reciclados .

Separación de Platino de Paladio

Se realizó un examen similar para la extracción por precipitación de Pd(II). Además, se estudió la posible separación de Pt(IV) de Alamine 336, cargado con Pt(IV) y Pd(II) . Este podría ser un método útil para separar platino de paladio en muestras de metales mixtos.

Mecanismo De Acción

. The primary targets of this compound are not well-defined due to its inorganic nature and the complexity of its interactions with biological systems.

Mode of Action

The mode of action of ammonium chloroplatinate is primarily through its interaction with other compounds in a chemical reaction. For instance, in a precipitation reaction, it can react with chloroplatinic acid while maintaining the pH in the range of 7-8 at 60 °C . .

Biochemical Pathways

Ammonium chloroplatinate does not directly participate in any known biochemical pathways. Its role is more prominent in chemical reactions, particularly in the field of inorganic chemistry. It’s worth noting that the compound can form intensely yellow solutions in water .

Pharmacokinetics

It’s important to note that ammonium chloroplatinate is weakly soluble in hot water .

Result of Action

The result of ammonium chloroplatinate’s action is largely dependent on the specific reaction it is involved in. For example, in a precipitation reaction with chloroplatinic acid, the expected result is the formation of ammonium chloroplatinate . .

Action Environment

The action of ammonium chloroplatinate can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the presence of 1M NH4Cl, reducing its solubility to only 0.0028 g/100 mL . Additionally, the temperature and pH of the environment can significantly impact the compound’s reactivity .

Análisis Bioquímico

Cellular Effects

These compounds can interact with DNA in cancer cells, inhibiting cell division and leading to cell death .

Molecular Mechanism

Other platinum compounds are known to form covalent bonds with DNA, causing DNA damage and triggering apoptosis, or programmed cell death .

Temporal Effects in Laboratory Settings

It is known that the compound decomposes when heated to high temperatures .

Transport and Distribution

It is known that the compound is soluble in water, which could potentially facilitate its distribution in aqueous biological environments .

Subcellular Localization

Given its solubility in water, it is likely to be found in the cytoplasm or within organelles that have aqueous environments .

Propiedades

IUPAC Name |

diazanium;hexachloroplatinum(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCGQTHFYHJATL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2[PtCl6], Cl6H8N2Pt | |

| Record name | ammonium hexachloroplatinate(IV) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893445 | |

| Record name | Ammonium hexachloroplatinate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Orange-red or yellow solid; [Hawley] Slightly water soluble; [MSDSonline] | |

| Record name | Platinate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexachloroplatinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.7 G/100 CC OF WATER @ 15 °C; 1.25 G/100 CC OF WATER @ & 100 °C; 0.005 G/100 CC OF ALCOHOL; INSOL IN ETHER & CONCN HYDROCHLORIC ACID, Practically insoluble in alcohol | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.06 | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red-orange cubic crystals, Orange-red crystals or yellow powder | |

CAS No. |

16919-58-7 | |

| Record name | Platinate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexachloroplatinate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexachloroplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes @ 380 °C | |

| Record name | AMMONIUM CHLOROPLATINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

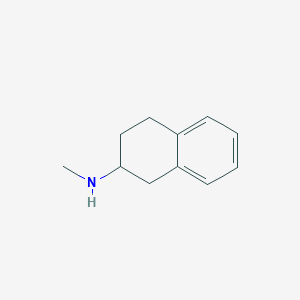

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

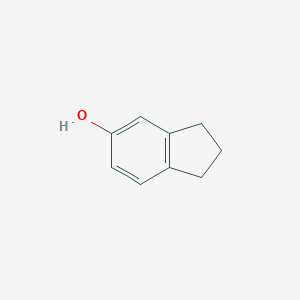

![methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate](/img/structure/B105454.png)

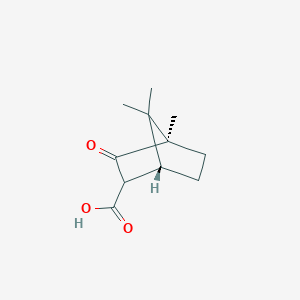

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)